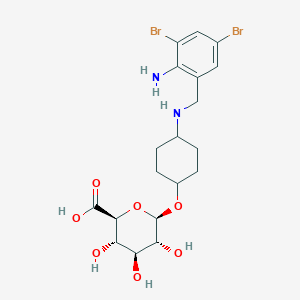

Ambroxol O-glucuronide

CAS No.:

Cat. No.: VC18016150

Molecular Formula: C19H26Br2N2O7

Molecular Weight: 554.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H26Br2N2O7 |

|---|---|

| Molecular Weight | 554.2 g/mol |

| IUPAC Name | (2S,3S,4S,5R,6R)-6-[4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

| Standard InChI | InChI=1S/C19H26Br2N2O7/c20-9-5-8(13(22)12(21)6-9)7-23-10-1-3-11(4-2-10)29-19-16(26)14(24)15(25)17(30-19)18(27)28/h5-6,10-11,14-17,19,23-26H,1-4,7,22H2,(H,27,28)/t10?,11?,14-,15-,16+,17-,19+/m0/s1 |

| Standard InChI Key | SWWWCJOOFQHHAM-IOKCRUOTSA-N |

| Isomeric SMILES | C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

| Canonical SMILES | C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Introduction

Chemical and Structural Properties of Ambroxol O-Glucuronide

Ambroxol O-glucuronide (C₁₉H₂₆Br₂N₂O₇; molecular weight 554.23 g/mol) is characterized by the conjugation of ambroxol with glucuronic acid at its hydroxyl group . The parent compound, ambroxol, features a trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol structure, while the glucuronide moiety introduces a β-D-glucopyranosiduronic acid group at the cyclohexanol oxygen .

Molecular Configuration

The IUPAC name, (2S,3S,4S,5R,6R)-6-[4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid, reflects its stereochemical complexity. Key functional groups include:

-

Aromatic bromine atoms: Positioned at C3 and C5 on the benzyl ring, contributing to electronic stability.

-

Glucuronic acid: Attached via an ether linkage, introducing carboxylic acid (-COOH) and hydroxyl (-OH) groups that enhance hydrophilicity.

Table 1: Comparative Molecular Properties of Ambroxol and Ambroxol O-Glucuronide

| Property | Ambroxol | Ambroxol O-Glucuronide |

|---|---|---|

| Molecular Formula | C₁₃H₁₈Br₂N₂O | C₁₉H₂₆Br₂N₂O₇ |

| Molecular Weight (g/mol) | 378.10 | 554.23 |

| Water Solubility | Low | High |

| LogP (Partition Coefficient) | 2.8 | -0.5 |

| Primary Excretion Route | Renal (as metabolites) | Renal |

Data derived from CAS No. 1241045-91-9 and VulcanChem.

Biotransformation and Metabolic Pathways

Ambroxol undergoes Phase I and II metabolism, with glucuronidation being the dominant conjugation pathway. In human studies, 15 mg doses administered intravenously or orally yielded similar urinary metabolite profiles, with ambroxol O-glucuronide constituting ~40% of excreted products .

Enzymatic Synthesis

-

UGT Isoforms: UDP-glucuronosyltransferases (UGT1A1, UGT1A9) catalyze the transfer of glucuronic acid to ambroxol’s hydroxyl group .

-

Reaction Conditions: Optimal activity occurs at pH 7.4 and 37°C, mirroring physiological hepatic conditions.

Secondary Metabolites

Pharmacological Implications

While ambroxol O-glucuronide itself lacks direct mucolytic activity, its formation influences ambroxol’s therapeutic profile:

Pharmacokinetic Modulation

-

Bioavailability Reduction: Glucuronidation decreases ambroxol’s plasma half-life from 10 hours to 2–3 hours for the conjugate .

-

Tissue Penetration: Enhanced solubility facilitates distribution to renal tubules, though blood-brain barrier penetration remains limited .

Table 2: Ambroxol’s Effect on Brain GCase mRNA Levels in Mice

| Brain Region | GCase mRNA Increase | p-value |

|---|---|---|

| Midbrain | 15% | 0.07 |

| Cortex | 9% | 0.59 |

| Striatum | 7% | 0.49 |

Analytical Characterization

Spectroscopic Techniques

-

NMR (¹H, ¹³C): Confirms glucuronide linkage via characteristic anomeric proton signals at δ 4.8–5.2 ppm and carboxylic carbon at δ 175 ppm.

-

IR Spectroscopy: Identifies hydroxyl (3400 cm⁻¹) and carboxylic acid (1700 cm⁻¹) stretches.

Chromatographic Methods

-

LC-MS/MS: Quantifies ambroxol O-glucuronide in plasma with a limit of detection (LOD) of 0.1 ng/mL using positive electrospray ionization.

-

HPLC-UV: Employed for purity assessments (>98% purity in commercial standards) .

Clinical and Research Applications

Pharmacokinetic Studies

Deuterated ambroxol O-glucuronide-d5 (EVT-12558954) serves as an internal standard in mass spectrometry, enabling precise tracking of ambroxol metabolism in clinical trials.

Drug-Drug Interactions

Co-administration with UGT inhibitors (e.g., probenecid) increases ambroxol’s AUC by 60%, underscoring the glucuronide’s role in clearance .

Therapeutic Monitoring

Urinary ambroxol O-glucuronide levels correlate with renal function, providing a biomarker for dose adjustment in patients with chronic kidney disease .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume